molecular formula C6H11Cl2N3 B2417889 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride CAS No. 1820741-67-0

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride

Cat. No.: B2417889
CAS No.: 1820741-67-0
M. Wt: 196.08
InChI Key: LCIUDVHHMYANAJ-UHFFFAOYSA-N
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Description

“2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3 . It’s a derivative of pyrazole, which is a class of compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the sources I found. Pyrazoles, in general, can react with various reagents and undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources I found. Pyrazole itself is a weak base, with a pKb of 11.5 .

Scientific Research Applications

1. Pharmacological Activities

Research has revealed a range of pharmacological activities associated with compounds structurally similar to 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride. For instance, derivatives like N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines exhibit significant platelet antiaggregating activity, as well as moderate hypotensive, antiarrhythmic, and other effects in rats and mice (Bruno et al., 1991).

2. DNA Interaction and Anticancer Potential

Cu(II) complexes of tridentate ligands, including compounds structurally related to this compound, have been synthesized and characterized. These complexes demonstrate good DNA binding propensity and show potential as anticancer agents with low toxicity for different cancer cell lines (Kumar et al., 2012).

3. Metal Complexation and Coordination Chemistry

The synthesis of low symmetry pyrazole-based tripodal tetraamine ligands, including compounds similar to this compound, has been explored. These ligands, when complexed with metals like Co and Zn, have been studied for their coordination chemistry and ligand decomposition reactions (Cubanski et al., 2013).

4. Catalysts in Polymer Synthesis

Cu(II) complexes containing N,N-bidentate N-substituted phenylethanamine derivatives, structurally related to this compound, have been used as pre-catalysts for the synthesis of heterotactic-enriched polylactide. These complexes demonstrate high activities and control in the ring-opening polymerization of rac-lactide (Cho et al., 2019).

Biochemical Analysis

Biochemical Properties

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help mitigate oxidative damage in cells by neutralizing reactive oxygen species. Additionally, this compound has been shown to bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, it influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . In neuronal cells, this compound has shown neuroprotective effects by reducing oxidative stress and enhancing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound inhibits the activity of certain kinases involved in cell proliferation, leading to cell cycle arrest . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade when exposed to light or extreme temperatures . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and enhancing neuroprotection . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic processes can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The distribution of the compound within tissues can vary, with higher concentrations observed in target organs such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound contains targeting signals that direct it to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Post-translational modifications, such as phosphorylation and acetylation, can also influence its localization and activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-5-6(7)4-10(9-5)3-2-8;/h4H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIUDVHHMYANAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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